molecular formula C19H20F3N3O2S B2668939 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide CAS No. 439107-49-0

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide

Cat. No. B2668939
CAS RN: 439107-49-0
M. Wt: 411.44
InChI Key: CBBVZMLVBHUPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide , also known as trifluoroacetamide , is a chemical compound with the molecular formula C₂H₂F₃NO . It is a white crystalline solid and belongs to the class of acetamides. The compound’s structure includes a trifluoromethyl group, a phenylpiperazino moiety, and a thienylpropyl group .


Synthesis Analysis

The synthetic methods for trifluoroacetamide involve the introduction of the trifluoromethyl group onto an existing acetamide scaffold. Various synthetic routes may be employed, including fluorination reactions or direct trifluoromethylation of amide precursors. Detailed studies on the synthesis pathways are available in the literature .


Molecular Structure Analysis

  • Thienylpropyl Group : Imparts structural diversity and potential interactions with biological targets .


Chemical Reactions Analysis

  • Reductive Transformations : Reduction of the carbonyl group to form the corresponding alcohol .


Physical And Chemical Properties Analysis

  • Toxicity : Safety data regarding toxicity and hazards are available in relevant literature .

Scientific Research Applications

Fluorinating Agents and Electrophilic Reactions

Research has delved into the development of novel fluorinating agents, such as perfluoro-[N-(4-pyridyl)acetamide], showcasing its capacity for site-selective fluorination under mild conditions. This work highlights the compound's utility in synthesizing fluorinated derivatives, which are crucial for pharmaceutical and agrochemical applications due to the unique properties imparted by fluorine atoms (Banks, Besheesh, & Tsiliopoulos, 1996).

Photoreactions and Drug Stability

Another dimension of research focuses on the photoreactivity of related compounds, such as flutamide, under different solvents, revealing distinct photoreactions that could influence drug stability and safety. These studies are pivotal in understanding the behavior of fluorinated pharmaceuticals upon exposure to light, which is essential for their development and formulation (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Stereochemistry

The synthesis and dynamic stereochemistry of certain trifluorosilylmethyl compounds have been explored, revealing insights into their structure and behavior. This research contributes to the broader field of organometallic chemistry, offering potential applications in catalysis, materials science, and drug development (Negrebetsky et al., 2008).

Mechanism of Action

The specific mechanism of action for trifluoroacetamide depends on its intended use. If it is a pharmacologically active compound, it may interact with receptors, enzymes, or other biological targets. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Regulatory Compliance : Compliance with safety regulations is crucial .

Future Directions

  • Environmental Impact Assessment : Assess its impact on ecosystems .

properties

IUPAC Name

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18(27)23-15(16-7-4-12-28-16)13-17(26)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBVZMLVBHUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CS3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.